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molecular formula C18H22 B167768 1,1-Bis(3,4-dimethylphenyl)ethane CAS No. 1742-14-9

1,1-Bis(3,4-dimethylphenyl)ethane

Cat. No. B167768
M. Wt: 238.4 g/mol
InChI Key: NCSVCMFDHINRJE-UHFFFAOYSA-N
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Patent
US04173573

Procedure details

A process for preparing 3,4,3',4'-benzophenonetetracarboxylic dianhydride which comprises condensing an impure ortho-xylene mixture with acetaldehyde in contact with an acid catalyst to obtain an impure 1,1-bis(3,4-dimethylphenyl)ethane mixture, oxidizing the 1,1-bis(3,4-dimethylphenyl)ethane mixture with nitric acid to obtain a mixture of carboxylic acids, from which by crystallization and dehydration substantially pure 3,4,3',4'-benzophenonetetracarboxylic dianhydride is recovered.
[Compound]
Name
3,4,3',4'-benzophenonetetracarboxylic dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[C:4]1([CH3:11])[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1>>[CH3:11][C:4]1[CH:9]=[C:8]([CH:4]([C:5]2[CH:6]=[CH:7][C:8]([CH3:9])=[C:1]([CH3:2])[CH:10]=2)[CH3:11])[CH:7]=[CH:6][C:5]=1[CH3:10]

Inputs

Step One
Name
3,4,3',4'-benzophenonetetracarboxylic dianhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C(C)C1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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